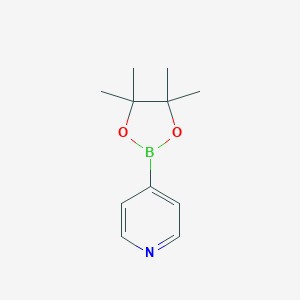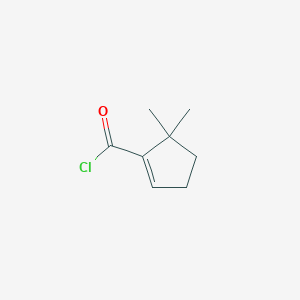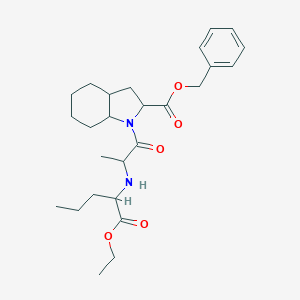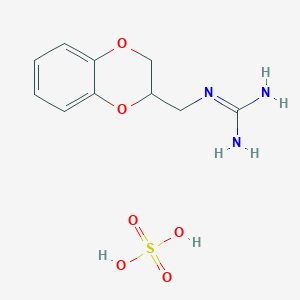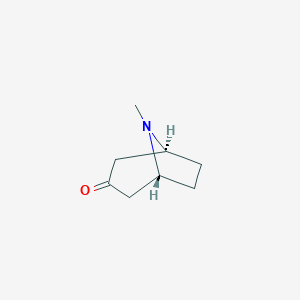
3-Bromo-5-méthylpyridine
Vue d'ensemble
Description
3-Bromo-5-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the third position and a methyl group at the fifth position. This compound is significant in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
3-Bromo-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
3-Bromo-5-methylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds . It has been reported to be involved in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
It is known to be used in the synthesis of potent inhibitors of the p38α mitogen-activated protein kinase . These inhibitors are known to interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-5-methylpyridine are related to its role as an intermediate in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors can modulate cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Result of Action
The result of the action of 3-Bromo-5-methylpyridine is primarily seen in the final compounds synthesized using it. For instance, the p38α mitogen-activated protein kinase inhibitors synthesized using 3-Bromo-5-methylpyridine can inhibit the release of pro-inflammatory cytokines, potentially offering therapeutic benefits in cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Action Environment
The action of 3-Bromo-5-methylpyridine is influenced by various environmental factors during its synthesis process. For instance, the yield of the final product can be significantly improved by optimizing the synthesis strategy . Furthermore, the stability and efficacy of the final compounds synthesized using 3-Bromo-5-methylpyridine can be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 3-Bromo-5-methylpyridine involves the bromination of 3,5-dimethylpyridine. This reaction can be carried out using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4), yielding the desired product with a moderate yield . Another method involves the use of 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including esterification, reduction, and bromination to produce 3-Bromo-5-methylpyridine .
Industrial Production Methods: For large-scale industrial production, the method using 5-methylnicotinic acid is preferred due to its higher yield and environmentally friendly nature. This method involves the esterification of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride, and finally bromination with liquid bromine .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used in this reaction.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura coupling reactions.
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-methylpyridine
- 3-Bromo-4-methylpyridine
- 5-Bromo-2-methylpyridine
Comparison: 3-Bromo-5-methylpyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. For instance, the position of the bromine atom affects the compound’s ability to participate in coupling reactions compared to its isomers .
Propriétés
IUPAC Name |
3-bromo-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCLTLQMVAEBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355844 | |
| Record name | 3-bromo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-16-8 | |
| Record name | 3-Bromo-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-bromo-5-methylpyridine contribute to the structure of the synthesized copper(II) complexes?
A1: In the reported research, 3-bromo-5-methylpyridine acts as a ligand in the formation of dinuclear copper(II) complexes. [, ] It coordinates to the copper(II) ions through its pyridine nitrogen atom, contributing to the formation of a Cu2N2O2 core unit within the complex. [] This coordination is crucial for achieving the desired dinuclear structure and influences the overall magnetic properties of the resulting complex.
Q2: What spectroscopic data can be used to characterize 3-bromo-5-methylpyridine and the resulting copper(II) complexes?
A2: 3-bromo-5-methylpyridine can be characterized by standard techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. In the context of the synthesized copper(II) complexes, several spectroscopic techniques are employed for characterization. [] Fourier-transform infrared (FTIR) spectroscopy reveals characteristic vibrations associated with the Cu2N2O2 unit, indicating successful coordination of the ligand to the copper centers. [] Additionally, UV-Vis spectroscopy provides insights into the electronic structure of the complexes, showcasing absorption bands attributed to d-d transitions within the copper(II) ions and ligand-to-metal charge transfer processes. [] Electron spin resonance (ESR) spectroscopy further supports the dinuclear nature of the complexes by exhibiting a half-field signal characteristic of copper(II)-copper(II) dimeric species. []
Q3: Are there any potential applications for these copper(II) complexes containing 3-bromo-5-methylpyridine?
A3: While the provided research primarily focuses on the synthesis and characterization of these copper(II) complexes, their unique structural and magnetic properties make them promising candidates for various applications. Dinuclear copper complexes, in general, have been explored for their potential in catalysis, particularly in oxidation reactions, due to the ability of copper to readily cycle between different oxidation states. Furthermore, the magnetic properties of these complexes, specifically their antiferromagnetic behavior, make them intriguing for potential applications in molecular magnetism and as building blocks for functional materials. [] Further research is necessary to explore and optimize these potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


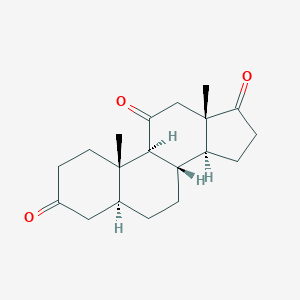
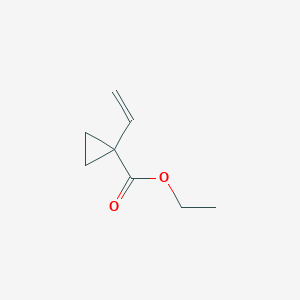
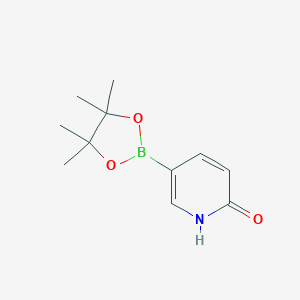
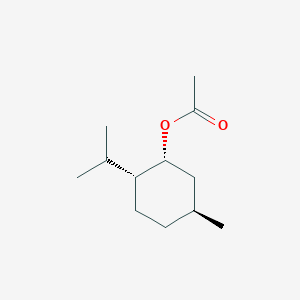

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)
